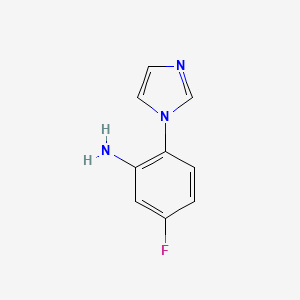

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Description

Contextualizing the Research Significance of Imidazole-Containing Fluoroanilines

Imidazole-containing fluoroanilines represent a class of organic compounds with considerable importance in drug discovery. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active molecules, including the essential amino acid histidine. researchgate.netlongdom.org Its ability to participate in hydrogen bonding and its polar nature contribute to the pharmacokinetic profiles of drug candidates. researchgate.net

The incorporation of a fluorine atom into the aniline (B41778) ring further enhances the therapeutic potential of these molecules. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This often leads to improved efficacy and a better pharmacokinetic profile. The strategic placement of fluorine can block metabolic pathways, thereby increasing the drug's half-life.

The combination of these two moieties in compounds like 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline creates a scaffold that is frequently utilized in the design of kinase inhibitors. researchgate.netacs.orgresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The specific arrangement of the fluoroaniline (B8554772) and imidazole groups in this compound allows for targeted interactions with the ATP-binding site of various kinases.

Historical Perspective on the Academic Investigation of this compound Analogs

The academic investigation of this compound and its analogs is closely tied to the broader history of kinase inhibitor development. The quest for small molecules that can selectively inhibit the activity of specific kinases has been a major focus of cancer research for several decades.

Early investigations into kinase inhibitors often involved the screening of large libraries of compounds to identify potential leads. Over time, a more rational approach to drug design emerged, focusing on the development of molecules that could specifically target the ATP-binding pocket of kinases. This is where scaffolds like this compound became particularly valuable.

Patents from the early 2000s onwards frequently cite this compound and its close analogs as key intermediates in the synthesis of a new generation of tyrosine kinase inhibitors. For instance, it has been instrumental in the development of Nilotinib, a potent inhibitor of the Bcr-Abl kinase, which is a key driver in chronic myeloid leukemia. google.com The synthesis of Nilotinib and other similar kinase inhibitors often involves the coupling of this compound with other heterocyclic systems. thieme-connect.com The consistent appearance of this compound in the patent literature underscores its established role as a reliable building block in the synthesis of targeted cancer therapies.

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound continues to be dominated by its application in the synthesis of kinase inhibitors. Researchers are actively exploring the development of new inhibitors that can overcome drug resistance, a common challenge with existing targeted therapies. This involves modifying the core structure of known inhibitors, often using this compound as a starting point, to create analogs with improved potency and selectivity.

Beyond its established role in cancer therapy, there is growing interest in the potential of imidazole-containing compounds in other therapeutic areas. The imidazole scaffold has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com Consequently, this compound and its derivatives are being investigated as potential leads for the development of new drugs to treat infectious diseases and other conditions.

Emerging areas of research also include the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the use of novel catalytic systems and green chemistry principles to reduce the environmental impact of the manufacturing process.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 251649-52-2 | nih.govmatrix-fine-chemicals.com |

| Molecular Formula | C9H8FN3 | nih.govmatrix-fine-chemicals.com |

| Molecular Weight | 177.18 g/mol | nih.gov |

| Appearance | Solid | |

| Boiling Point | 126-128 °C | |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCOECASPLFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379060 | |

| Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251649-52-2 | |

| Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Fluoro 2 1h Imidazol 1 Yl Aniline

Retrosynthetic Analysis and Key Precursors for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline Synthesis

A retrosynthetic analysis of this compound reveals two primary and logical disconnection approaches, leading to readily available starting materials.

Route A: Nucleophilic Aromatic Substitution (SNAr) Approach

This strategy involves the disconnection of the N-aryl bond between the imidazole (B134444) ring and the aniline (B41778). This leads to imidazole and a fluorinated aniline precursor. A key consideration for this route is the activation of the aromatic ring towards nucleophilic attack. Therefore, a more practical precursor is a nitro-substituted fluorobenzene (B45895), where the nitro group acts as a powerful electron-withdrawing group, facilitating the SNAr reaction. The subsequent reduction of the nitro group yields the target aniline.

The key precursors for this route are:

1,2-Difluoro-4-nitrobenzene: This serves as the electrophilic aromatic partner. The fluorine atom ortho to the nitro group is highly activated for nucleophilic substitution.

Imidazole: This acts as the nucleophile.

A suitable reducing agent for the conversion of the nitro group to an amine.

Route B: Palladium-Catalyzed Cross-Coupling Approach (Buchwald-Hartwig Amination)

This modern synthetic strategy also focuses on the formation of the N-aryl bond. The disconnection leads to imidazole and a halogenated fluorinated aniline derivative. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is well-suited for coupling nitrogen heterocycles with aryl halides.

The key precursors for this route are:

A di-halogenated fluorobenzene: A common choice would be 1-bromo-2,4-difluorobenzene (B57218) or a protected version of 2,4-difluoroaniline. The choice of halogen (Br or I) is critical for the oxidative addition step in the catalytic cycle.

Imidazole: The N-nucleophile to be coupled.

A palladium catalyst and a suitable phosphine (B1218219) ligand.

| Route | Key Disconnection | Key Precursors |

| A: SNAr | Imidazole N — Aryl C | 1,2-Difluoro-4-nitrobenzene, Imidazole |

| B: Buchwald-Hartwig | Imidazole N — Aryl C | 1-Bromo-2,4-difluorobenzene, Imidazole |

Fluorination Strategies in the Synthesis of this compound

In the context of the primary synthetic routes outlined above, the fluorine substituent is typically incorporated from the start through the use of fluorinated precursors. Direct fluorination of a pre-formed 2-(1H-Imidazol-1-yl)aniline is generally not the preferred strategy due to potential challenges with regioselectivity and the harsh conditions that might be required, which could be incompatible with the imidazole and amino functionalities.

The synthesis of the key fluorinated precursors, such as 1,2-difluoro-4-nitrobenzene or 1-bromo-2,4-difluorobenzene, often begins with simpler fluorinated aromatics like fluorobenzene or 1,3-difluorobenzene, which are then subjected to nitration and/or halogenation reactions to install the necessary functional groups for the subsequent coupling steps.

Imidazole Ring Formation and Coupling Reactions in this compound Elaboration

The synthetic strategies for this compound predominantly utilize imidazole as a pre-existing heterocyclic building block. The core of the synthesis lies in the efficient coupling of this imidazole ring to the fluorinated aromatic system.

Nucleophilic Aromatic Substitution (SNAr):

The reaction of 1,2-difluoro-4-nitrobenzene with imidazole proceeds via an SNAr mechanism. The highly electronegative fluorine atom and the strong electron-withdrawing nitro group activate the aromatic ring for attack by the nucleophilic nitrogen of the imidazole. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. The subsequent step is the reduction of the nitro group in the resulting 1-(2-fluoro-4-nitrophenyl)-1H-imidazole to the corresponding aniline. Various reducing agents can be employed for this transformation, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to the classical SNAr approach. The reaction involves the coupling of an aryl halide (e.g., 1-bromo-2,4-difluorobenzene) with imidazole in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the reaction conditions required. Following the successful coupling to form 1-(2,4-difluorophenyl)-1H-imidazole, a subsequent selective amination or a related transformation would be necessary to introduce the amino group at the desired position, which can add complexity to this route. A more direct approach would involve the coupling of imidazole with a protected 2-bromo-5-fluoroaniline (B94856) derivative.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For the academic scale synthesis of this compound, the optimization of reaction conditions is crucial to maximize yields and purity.

For the SNAr and Reduction Route:

| Parameter | Considerations for Optimization |

| Solvent | Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are typically used to facilitate the SNAr reaction. |

| Base | Inorganic bases such as K₂CO₃ or NaH are commonly employed to deprotonate imidazole. The choice and stoichiometry of the base can impact the reaction rate and side product formation. |

| Temperature | The SNAr reaction may require heating to proceed at a reasonable rate. The optimal temperature needs to be determined to balance reaction speed and potential decomposition. |

| Reducing Agent | For the nitro group reduction, the choice of reagent and conditions (e.g., catalyst loading, hydrogen pressure for hydrogenation) needs to be optimized for complete conversion without affecting the fluoro and imidazole groups. |

For the Buchwald-Hartwig Amination Route:

| Parameter | Considerations for Optimization |

| Palladium Precursor | Common precursors include Pd(OAc)₂ and Pd₂(dba)₃. |

| Ligand | The choice of phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical and highly dependent on the specific substrates. Ligand screening is often necessary. |

| Base | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used. |

| Solvent | Anhydrous, aprotic solvents such as toluene (B28343) or dioxane are common. |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the coupling partners and the catalyst system. |

Stereoselective Synthesis Approaches for Chiral Analogs of this compound (if applicable)

The structure of this compound itself is achiral. Therefore, stereoselective synthesis would apply to the preparation of chiral analogs, for instance, those containing a stereocenter on a substituent attached to the aniline or imidazole ring.

As there is no inherent chirality in the target molecule, this section is not directly applicable. If chiral analogs were to be synthesized, the strategies would depend on the location of the desired stereocenter. For example, if a chiral substituent were present on the aniline backbone, an asymmetric synthesis of the corresponding fluorinated aniline precursor would be required. Similarly, if a chiral center were on the imidazole ring, a stereoselective synthesis of the substituted imidazole would be the initial focus, followed by coupling to the aromatic ring. General methods for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would be employed in these cases.

Advanced Spectroscopic and Analytical Characterization of 5 Fluoro 2 1h Imidazol 1 Yl Aniline

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula of 5-Fluoro-2-(1H-imidazol-1-yl)aniline. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers would be employed.

The expected exact mass for the protonated molecule [M+H]⁺ is calculated based on its molecular formula, C₉H₈FN₃. The analysis would involve comparing the experimentally measured mass to the theoretical mass, with a mass accuracy typically within 5 ppm, to validate the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion. This would reveal characteristic fragmentation patterns, providing valuable insights into the connectivity of the fluoroaniline (B8554772) and imidazole (B134444) rings.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C₉H₈FN₃ | [M] | 177.0702 |

| C₉H₉FN₃⁺ | [M+H]⁺ | 178.0775 |

Note: Data is calculated based on isotopic masses and has not been experimentally verified in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would provide a complete picture of the molecule's covalent framework.

¹H NMR: Would be used to identify all hydrogen atoms, their chemical environments, and their scalar (J) couplings. The aromatic protons on the fluoroaniline ring and the protons on the imidazole ring would appear at characteristic chemical shifts. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns would reveal proton-proton and proton-fluorine coupling, helping to establish the substitution pattern.

¹³C NMR: Would detect all unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp² carbons of the aromatic rings.

¹⁹F NMR: Would provide a specific signal for the fluorine atom, with its chemical shift and coupling to adjacent protons (³JHF) further confirming the substitution on the aniline (B41778) ring.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the two ring systems. However, detailed experimental NMR data, including chemical shifts and coupling constants for this compound, have not been reported in peer-reviewed journals.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. For this compound, these techniques would identify key functional groups and provide structural information.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching within the rings (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe these vibrations. Aromatic ring breathing modes are often strong in Raman spectra, which would help characterize the phenyl and imidazole rings.

A complete assignment of the vibrational frequencies, aided by computational methods like Density Functional Theory (DFT), would offer a detailed understanding of the molecule's vibrational properties. At present, no published experimental IR or Raman spectra with band assignments for this compound are available.

X-ray Crystallography for Solid-State Structural Determination

Key insights from such a study would include the dihedral angle between the planes of the fluoroaniline and imidazole rings, which defines the molecule's conformation. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the material. A search of crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound.

Chromatographic Methods Development for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be developed.

HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be the primary method for assessing purity. The retention time would be a key identifier, and a UV detector would quantify the compound and any impurities.

GC: Given the compound's likely volatility, a GC method could also be developed, typically using a high-temperature capillary column. This would be another effective way to determine purity and identify any volatile impurities.

The development of these methods would require optimization of parameters such as column type, mobile phase composition (for HPLC), temperature programming (for GC), and flow rates to achieve optimal separation and peak shape. Currently, specific, validated chromatographic methods for the analysis of this compound are not described in the scientific literature.

Computational and Theoretical Studies on 5 Fluoro 2 1h Imidazol 1 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of a molecule. For 5-Fluoro-2-(1H-imidazol-1-yl)aniline, methods like Density Functional Theory (DFT) are employed to understand the distribution of electrons and identify sites prone to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

The distribution of these frontier orbitals provides insight into the molecule's reactive regions. For instance, in similar aromatic amines and imidazole (B134444) derivatives, the HOMO is often localized on the aniline (B41778) ring, indicating its susceptibility to electrophilic substitution, while the LUMO may be distributed across the imidazole and phenyl rings. nih.gov Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting electron-rich areas (typically colored red) that are susceptible to electrophilic attack and electron-poor areas (colored blue) that are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values based on typical DFT calculations for similar aromatic amines and have been generated for illustrative purposes.)

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Ionization Potential | 7.8 eV | Energy to remove an electron |

| Electron Affinity | 0.9 eV | Energy released when adding an electron |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility of this compound and its interaction with biological targets, such as proteins. nih.gov

For conformational analysis, MD simulations can reveal the preferred spatial arrangements of the molecule in different environments (e.g., in a vacuum or in a solvent like water). The simulations track the movement of each atom over a set period, allowing for the identification of stable conformers and the energy barriers between them. Analysis of parameters like the root-mean-square deviation (RMSD) can indicate the stability of the molecule's conformation over the simulation time. ajchem-a.com

In the context of ligand binding, MD simulations are crucial for understanding how this compound interacts with a protein's active site. ajchem-a.com After an initial docking pose is predicted, MD simulations can refine this pose and assess the stability of the ligand-protein complex. Key interactions, such as hydrogen bonds and π-π stacking, can be monitored throughout the simulation to determine their persistence and strength. nih.gov The root-mean-square fluctuation (RMSF) of protein residues can also identify which parts of the protein become more or less flexible upon ligand binding. ajchem-a.com

Table 2: Representative Molecular Dynamics Simulation Parameters for Ligand Binding Analysis (Note: These parameters are typical for MD simulations of small molecules binding to protein targets and are provided for illustrative purposes.)

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| RMSD of Ligand | Measures the deviation of the ligand's position from the initial pose. | A stable RMSD below 2 Å suggests stable binding. |

| Number of H-Bonds | The count of hydrogen bonds between the ligand and protein over time. | A consistent number indicates stable hydrogen bonding interactions. |

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting various spectroscopic properties of molecules with high accuracy. researchgate.net For this compound, DFT calculations can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. elsevierpure.com

The prediction of vibrational frequencies (IR spectra) can help in the identification of characteristic functional groups within the molecule. researchgate.net Calculated NMR chemical shifts (¹H and ¹³C) are valuable for confirming the molecular structure by comparing them with experimental data. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's chromophores and its color properties. elsevierpure.com Comparing these computationally predicted spectra with experimentally obtained spectra is a standard method for structural verification. nih.gov

Table 3: Predicted Spectroscopic Data for this compound using DFT (Note: This table contains hypothetical data representative of what would be expected from DFT calculations for this type of molecule.)

| Spectrum | Predicted Peak/Shift | Assignment |

| IR | ~3400-3500 cm⁻¹ | N-H stretching of the amine group |

| IR | ~1600 cm⁻¹ | C=N stretching in the imidazole ring |

| ¹H NMR | 7.0-7.8 ppm | Protons on the imidazole ring |

| ¹H NMR | 6.5-7.2 ppm | Protons on the fluorophenyl ring |

| ¹³C NMR | 110-140 ppm | Carbons of the imidazole ring |

| ¹³C NMR | 100-160 ppm (with C-F splitting) | Carbons of the fluorophenyl ring |

| UV-Vis (λmax) | ~275 nm | π → π* transition |

In Silico ADMET Predictions and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. wiley.com Various computational models and software can predict these properties for this compound based on its chemical structure. researchgate.net

These predictions can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential interactions with metabolic enzymes like the cytochrome P450 family. mdpi.com Properties like lipophilicity (LogP) and aqueous solubility (LogS) are also calculated as they are key determinants of a drug's bioavailability. researchgate.net For example, adherence to Lipinski's Rule of Five is often assessed to predict oral bioavailability. nih.gov These computational tools help in identifying potential pharmacokinetic liabilities of a compound before it undergoes expensive experimental testing. researchgate.netnih.gov

Table 4: Predicted ADMET Properties of this compound (Note: The data in this table are illustrative and represent typical outputs from ADMET prediction software for a drug-like molecule.)

| ADMET Property | Predicted Value/Outcome | Implication |

| Molecular Weight | 177.18 g/mol nih.gov | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.1 nih.gov | Good balance for solubility and permeability |

| Aqueous Solubility | High | Favorable for absorption |

| Human Intestinal Absorption | >90% | Likely well-absorbed orally |

| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

QSAR Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, such as an enzyme or a receptor.

To build a QSAR model, a dataset of derivatives with known biological activities is required. Various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) are calculated for each molecule. Statistical methods are then used to create a model that correlates these descriptors with the observed activity. researchgate.net Such models are valuable for predicting the activity of newly designed derivatives, thereby prioritizing the synthesis of the most promising compounds. This approach accelerates the drug discovery process by focusing resources on molecules with the highest potential. researchgate.netelsevierpure.com

Table 5: Common Molecular Descriptors Used in QSAR Studies (Note: This table lists descriptors typically employed in QSAR modeling for series of related compounds.)

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |

Mechanistic Investigations of 5 Fluoro 2 1h Imidazol 1 Yl Aniline S Biological Interactions

Elucidation of Molecular Targets and Binding Mechanisms

There is no available research that identifies the specific molecular targets of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline. Investigations into the binding mechanisms, including the nature of the interactions (e.g., covalent, non-covalent) and the specific amino acid residues involved in potential binding pockets, have not been reported.

Enzymatic Inhibition and Activation Studies

No studies have been published detailing the effects of this compound on enzymatic activity. Data regarding its potential to inhibit or activate specific enzymes, including key regulators of cellular processes such as kinases or proteases, is not available.

Receptor Agonism/Antagonism Profiling

The interaction of this compound with cellular receptors has not been characterized. There is no information available from receptor binding assays to determine if the compound acts as an agonist or antagonist at any known receptor, including G-protein coupled receptors (GPCRs) or ion channels.

Cellular Pathway Modulation by this compound

The impact of this compound on intracellular signaling pathways is currently unknown. Research is needed to determine if this compound can modulate key cellular pathways, such as those involved in proliferation, apoptosis, or inflammation.

Impact on Gene Expression and Protein Regulation

There are no available studies on the effects of this compound on gene expression or protein regulation. Global transcriptomic or proteomic analyses would be required to understand its potential influence on cellular function at the molecular level.

Investigation of Off-Target Interactions

As the primary molecular targets of this compound have not been identified, no information exists regarding its potential off-target interactions.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 Fluoro 2 1h Imidazol 1 Yl Aniline Derivatives

Design and Synthesis of Analogs for SAR Exploration

The exploration of the structure-activity relationship of 5-Fluoro-2-(1H-imidazol-1-yl)aniline derivatives commences with the strategic design and synthesis of a diverse library of analogs. The core scaffold, comprising a fluorinated aniline (B41778) ring linked to an imidazole (B134444) moiety, offers multiple points for chemical modification. These modifications are systematically introduced to probe the impact of various structural features on the compound's biological activity.

The synthetic strategies employed are often multi-step processes, beginning with commercially available starting materials. A common approach involves the coupling of a substituted 2-fluoroaniline (B146934) with imidazole or a derivative thereof. Subsequent reactions can then be performed to introduce a variety of functional groups at different positions on both the aniline and imidazole rings. For instance, the amino group on the aniline ring can be acylated, alkylated, or used as a handle to build more complex structures. Similarly, the imidazole ring can be substituted at its carbon or nitrogen atoms. The fluorine atom's position is generally kept constant initially to understand the effect of other substitutions in its presence.

The design of these analogs is guided by principles of medicinal chemistry, including isosteric and bioisosteric replacements, homologation, and the introduction of conformationally restricted elements. Computational modeling and docking studies are also frequently employed to predict the binding of designed analogs to specific biological targets, thereby prioritizing synthetic efforts.

Systematic Variation of Functional Groups and Their Influence on Activity

Once a library of analogs is synthesized, a systematic investigation into the influence of different functional groups on biological activity is undertaken. This involves evaluating the compounds in relevant biological assays, such as enzyme inhibition assays or cell-based proliferation assays, to determine their potency.

Key areas of modification and their observed impact on activity often include:

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring, in addition to the fluorine atom, can significantly modulate activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with biological targets. For example, the addition of a methyl or methoxy (B1213986) group might enhance activity through favorable hydrophobic interactions, while a nitro or cyano group could influence activity through electronic effects or by acting as a hydrogen bond acceptor.

Substituents on the Imidazole Ring: The imidazole ring itself provides opportunities for modification. Introducing substituents at the 2-, 4-, or 5-positions can influence the steric and electronic profile of the molecule. For instance, a methyl group at the 2-position of the imidazole has been observed in some related series to enhance potency.

The data gathered from these systematic variations are crucial for building a comprehensive SAR profile.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives Note: The data presented below is hypothetical and for illustrative purposes, as specific public data for this exact compound series is limited. It reflects the type of data generated in SAR studies.

| Compound ID | R1 (Aniline Ring) | R2 (Aniline Amino) | R3 (Imidazole Ring) | Biological Activity (IC50, µM) |

| 1 | H | H | H | 5.2 |

| 2 | 4-CH3 | H | H | 2.8 |

| 3 | 4-Cl | H | H | 3.5 |

| 4 | H | COCH3 | H | 10.1 |

| 5 | H | H | 2-CH3 | 1.5 |

| Compound ID | R1 (Aniline Ring) | R2 (Aniline Amino) | R3 (Imidazole Ring) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | H | H | H | 5.2 |

| 2 | 4-CH3 | H | H | 2.8 |

| 3 | 4-Cl | H | H | 3.5 |

| 4 | H | COCH3 | H | 10.1 |

| 5 | H | H | 2-CH3 | 1.5 |

Spatial and Electronic Contributions to Biological Effects

Computational chemistry plays a vital role in dissecting these contributions. Techniques such as quantum mechanics calculations can be used to determine the electronic properties of the analogs, including electrostatic potential maps and frontier molecular orbital energies. Molecular dynamics simulations can provide insights into the conformational flexibility of the molecules and their dynamic interactions with the target protein.

Correlation of Structural Features with Specific Mechanistic Pathways

Understanding the structure-mechanism relationship (SMR) involves correlating specific structural features of the analogs with their effects on particular mechanistic pathways. For many biologically active compounds, the ultimate therapeutic effect is a result of the modulation of a specific enzyme or receptor.

In the context of kinase inhibitors, a common target for imidazole-based compounds, specific structural elements are often responsible for key interactions with the ATP-binding pocket of the kinase. For example, the imidazole nitrogen might act as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The fluorinated aniline ring may occupy a hydrophobic pocket, with the fluorine atom potentially forming specific halogen bonds or other favorable interactions.

By systematically modifying the structure and observing the downstream cellular effects, researchers can begin to map which parts of the molecule are critical for a particular mechanism. For instance, if a series of analogs shows a strong correlation between their ability to inhibit a specific kinase and their antiproliferative activity in a cancer cell line, it provides strong evidence for that particular mechanistic pathway. Techniques such as Western blotting to assess the phosphorylation status of downstream signaling proteins can further elucidate the on-target effects of the compounds.

Development of Predictive Models for Enhanced Activity and Specificity

The wealth of data generated from SAR and SMR studies can be leveraged to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the structural or physicochemical properties of the compounds and their biological activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this regard. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These maps provide a visual guide for designing new analogs with potentially enhanced potency.

The ultimate goal of these predictive models is to rationalize the SAR data and to guide the design of next-generation compounds with improved activity and, crucially, enhanced specificity. By understanding which structural features contribute to off-target effects, medicinal chemists can design molecules that are more selective for their intended target, potentially leading to safer and more effective therapeutic agents.

The systematic exploration of the chemical space around the this compound scaffold, through iterative cycles of design, synthesis, biological evaluation, and computational modeling, holds significant promise for the discovery of novel drug candidates with optimized pharmacological profiles.

Preclinical Research Models and Efficacy Studies with 5 Fluoro 2 1h Imidazol 1 Yl Aniline

In Vitro Cellular Assays for Biological Activity Evaluation

There is no publicly available research detailing the evaluation of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline in specific in vitro cellular assays to determine its biological activity. Typically, for a compound of this nature, initial screening might involve general cytotoxicity assays to understand its basic cellular interaction profile. However, as it is primarily used as a building block for creating larger, more complex molecules, dedicated studies on its specific biological effects are not a common focus. The biological activity of interest resides in the final products synthesized from it, which are then subjected to extensive in vitro testing.

Organotypic Culture Models for Complex Biological System Assessment

No studies have been published that utilize organotypic culture models to assess the effects of this compound. These complex, three-dimensional culture systems, which mimic the structure and function of native tissues, are generally employed later in the preclinical development of a lead drug candidate to understand its effects in a more physiologically relevant context. For a chemical intermediate, such detailed and resource-intensive testing is not standard practice.

Ex Vivo Tissue Explant Studies

The scientific literature lacks any reports of ex vivo tissue explant studies conducted on this compound. This experimental approach, which involves testing a compound on tissue removed directly from an organism, is a valuable tool for assessing tissue-specific effects and metabolic responses. This level of investigation is typically reserved for compounds that have already demonstrated significant biological activity in earlier screening phases and have been selected for further development.

Selection and Justification of Relevant Animal Models for Efficacy Studies

As there are no published efficacy studies for this compound, there is no information regarding the selection and justification of relevant animal models for this compound. The choice of an animal model is fundamentally dependent on the therapeutic target and the disease indication, neither of which has been established for this intermediate compound. Research efforts are directed towards the final synthesized molecules, for which appropriate animal models of disease (e.g., oncology xenograft models for a cancer drug) would be selected.

Pharmacodynamic Endpoints and Biomarker Discovery

There is no information available on the pharmacodynamic endpoints or biomarker discovery related to this compound. Pharmacodynamics involves the study of a drug's effect on the body. For an intermediate, which is not intended for therapeutic use itself, such investigations are not performed. Biomarker discovery, the process of identifying measurable indicators of a biological state or condition, would be relevant only for the final therapeutic agent developed from this precursor.

Toxicology and Safety Pharmacology Considerations in Preclinical Development (excluding human toxicity)

While comprehensive toxicology and safety pharmacology data for this compound are not available in the public domain, certain considerations are standard for chemical intermediates in pharmaceutical manufacturing. The primary focus of toxicological assessment for such a compound would be on occupational health and safety—understanding its potential for irritation, sensitization, and acute toxicity to ensure safe handling in a laboratory or manufacturing setting.

Safety pharmacology studies, which investigate the potential undesirable effects of a substance on vital physiological functions (such as cardiovascular, respiratory, and central nervous system functions), are a critical component of preclinical development for new drug candidates. However, these studies are not typically conducted on chemical intermediates like this compound. The regulatory requirement for such testing applies to the final drug substance intended for clinical trials.

Medicinal Chemistry and Drug Discovery Implications of 5 Fluoro 2 1h Imidazol 1 Yl Aniline

Role as a Privileged Scaffold in Pharmaceutical Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a foundation for the development of a diverse range of therapeutic agents. 5-Fluoro-2-(1H-imidazol-1-yl)aniline exhibits several characteristics that position it as a valuable privileged scaffold in pharmaceutical development.

The fluorinated phenyl ring and the imidazole (B134444) moiety are key components that contribute to its versatility. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent amino group. The imidazole ring, a common feature in many biologically active molecules, can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, making it a crucial pharmacophoric element.

The utility of the this compound scaffold is exemplified by its role as a key intermediate in the synthesis of several kinase inhibitors. For instance, it is a critical component in the synthesis of Nilotinib, a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia. This demonstrates the scaffold's ability to be elaborated into complex molecules with high therapeutic efficacy.

Table 1: Key Structural Features of this compound as a Privileged Scaffold

| Structural Feature | Potential Contribution to Biological Activity |

| Fluorine Substitution | Enhanced metabolic stability, improved binding affinity, modulated pKa |

| Imidazole Ring | Hydrogen bonding, metal coordination, diverse non-covalent interactions |

| Aniline (B41778) Moiety | A versatile point for chemical modification and linkage to other pharmacophores |

Lead Identification and Optimization Strategies Utilizing this compound

The process of lead identification and optimization is central to drug discovery, aiming to identify and refine compounds with promising therapeutic potential. This compound serves as an excellent starting point for these endeavors due to its inherent drug-like properties and synthetic tractability.

Lead Identification:

High-throughput screening (HTS) of compound libraries containing the this compound core can be employed to identify initial hits against a specific biological target. Furthermore, fragment-based drug discovery (FBDD) approaches can utilize this scaffold as a starting fragment, which can then be grown or linked with other fragments to generate potent lead compounds.

Lead Optimization:

Once a lead compound incorporating the this compound scaffold is identified, medicinal chemists can employ various strategies to optimize its pharmacological profile. Structure-activity relationship (SAR) studies are crucial in this phase, systematically modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Common optimization strategies include:

Modification of the aniline nitrogen: Acylation, alkylation, or sulfonylation of the amino group can introduce new functionalities and interactions with the target protein.

Substitution on the phenyl ring: Introducing additional substituents on the fluorinated phenyl ring can modulate electronic properties and steric interactions.

Table 2: Exemplary Lead Optimization Strategies for this compound Derivatives

| Optimization Strategy | Rationale | Example Modification |

| Aniline N-functionalization | Explore new binding interactions, improve metabolic stability | Amide or sulfonamide formation |

| Phenyl Ring Substitution | Modulate lipophilicity and electronic properties | Introduction of methoxy (B1213986) or cyano groups |

| Imidazole Ring Modification | Alter hydrogen bonding pattern and steric bulk | N-alkylation or C-substitution |

Prodrug Strategies and Delivery System Enhancement (excluding formulation specifics)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. For compounds derived from this compound, several prodrug approaches can be envisioned to enhance their therapeutic potential.

One common strategy involves modifying the aniline amino group to create a bioreversible linkage. For example, the amino group can be acylated to form an amide prodrug, which can be hydrolyzed by endogenous enzymes to release the active parent drug. Similarly, carbamate (B1207046) or phosphate (B84403) prodrugs can be designed to improve aqueous solubility and facilitate parenteral administration.

Another approach could involve modification of the imidazole ring. N-acylation or N-alkylation of the imidazole can mask its polarity, potentially improving membrane permeability and oral absorption. These modifications would be designed to be cleaved in vivo to regenerate the active imidazole-containing drug. The choice of the promoiety would be guided by the desired rate of conversion and the specific metabolic enzymes present in the target tissue.

Multi-Targeting Approaches and Combination Therapies

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. The this compound scaffold is well-suited for the development of multi-target ligands.

By strategically functionalizing the scaffold, it is possible to incorporate pharmacophoric features that recognize different biological targets. For instance, one part of the molecule derived from the aniline moiety could be designed to inhibit a specific kinase, while another part, attached to the imidazole ring, could target a different protein involved in a complementary signaling pathway.

In addition to multi-target drugs, derivatives of this compound can be used in combination therapies. A drug developed from this scaffold could be co-administered with other therapeutic agents to achieve a synergistic effect. For example, a kinase inhibitor derived from this scaffold could be combined with a cytotoxic agent to enhance cancer cell killing.

Patent Landscape and Intellectual Property Considerations for Novel Applications of this compound

The patent landscape for this compound reveals its significant role as a key intermediate in the synthesis of patented compounds, most notably Nilotinib. A number of patents protect the processes for the synthesis of this compound and its use in the preparation of the final active pharmaceutical ingredient.

Beyond its role as an intermediate, there is potential for securing intellectual property for novel applications of this compound itself or its new derivatives. Patent claims could be directed towards:

New chemical entities (NCEs) that incorporate the this compound scaffold and exhibit novel biological activity.

Novel therapeutic uses of existing or new derivatives of this scaffold for different disease indications.

Novel prodrugs or formulations that improve the delivery and efficacy of drugs derived from this scaffold.

New multi-target ligands based on the this compound core.

A thorough analysis of the existing patent literature is crucial for any organization seeking to develop and commercialize new drugs based on this scaffold to ensure freedom to operate and to identify opportunities for new intellectual property.

Regulatory Science Perspectives on Preclinical Data Packages

Before a new drug candidate can be tested in humans, a comprehensive preclinical data package must be submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This package must provide sufficient evidence of the drug's safety and pharmacological activity in non-clinical studies.

For a new drug candidate derived from the this compound scaffold, the preclinical data package would need to include:

Pharmacology: In vitro and in vivo studies to demonstrate the drug's mechanism of action and efficacy in relevant disease models.

Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the drug to understand its fate in the body.

Toxicology: A battery of studies to assess the potential toxicity of the drug, including acute, sub-chronic, and chronic toxicity studies in at least two animal species. Genotoxicity, carcinogenicity, and reproductive toxicity studies may also be required depending on the intended clinical use.

Given the presence of a fluorinated aniline moiety, particular attention may be paid to potential toxicities associated with this chemical class, such as methemoglobinemia or other hematological effects. The regulatory agency will carefully review the entire preclinical data package to assess the benefit-risk profile of the drug candidate before authorizing the initiation of clinical trials.

Future Research Directions and Challenges for 5 Fluoro 2 1h Imidazol 1 Yl Aniline

Emerging Applications in Chemical Biology and Material Science

The exploration of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline and its derivatives opens up intriguing possibilities in the fields of chemical biology and material science. The inherent properties of the imidazole (B134444) moiety, combined with the effects of fluorine substitution, suggest a range of potential applications that are beginning to be explored.

In the realm of chemical biology , imidazole-based compounds are being investigated as fluorescent probes for the detection of various analytes. The amphoteric nature of the imidazole ring allows for selective discrimination among different nitroaromatic compounds, with some derivatives showing high sensitivity towards picric acid. rsc.org The development of fluorescent probes based on the this compound scaffold could lead to new tools for cellular imaging and sensing. Furthermore, some synthetic fluorescent imidazoles exhibit pH-dependent light emission, a property that could be harnessed to develop probes for monitoring intracellular pH. nih.gov

In material science , imidazole derivatives are recognized for their utility in organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net Their strong electron-withdrawing properties make them suitable as emitters, hosts, and electron-transporting materials. tandfonline.com The introduction of a fluorine atom can further enhance the properties of these materials, making fluorinated imidazole compounds a subject of interest. researchgate.netyoutube.com For instance, carbazole-π-imidazole derivatives have been synthesized for use in non-doped deep-blue OLEDs, demonstrating high efficiency and color purity. nih.gov The unique electronic and photophysical properties of this compound could be leveraged in the design of novel materials for electronic and optoelectronic applications.

| Potential Application Area | Key Features of Imidazole/Fluoro-Aniline Derivatives | Illustrative Research Finding |

| Chemical Biology | Fluorescent properties, pH sensitivity, selective analyte recognition. rsc.orgnih.gov | Imidazole-based probes have shown high selectivity for picric acid over other nitroaromatics. rsc.org |

| Material Science (OLEDs) | Electron-withdrawing nature, good thermal stability, charge transport properties. tandfonline.comresearchgate.netmdpi.com | Carbazole and diphenyl imidazole derivatives have been successfully used as fluorescent emitters in deep-blue OLEDs. mdpi.com |

| Material Science (Polymers) | Precursors for fluoropolymers with enhanced thermal stability and chemical resistance. man.ac.uk | Fluorinated building blocks are integral to creating advanced polymers with unique properties. youtube.com |

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic routes for this compound and its analogues is a critical area of future research. Traditional methods for the synthesis of imidazole derivatives often involve harsh reaction conditions, toxic solvents, and catalysts. asianpubs.org Green chemistry principles offer a pathway to more sustainable and efficient manufacturing processes.

Several green synthetic methods for imidazole derivatives have been reported, which could be adapted for the synthesis of this compound. These include:

Solvent-Free Synthesis: One-pot, solvent-free procedures have been developed for the synthesis of imidazole derivatives, offering advantages such as high yields, easy setup, and mild reaction conditions. asianpubs.orgresearchgate.netias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of a variety of heterocyclic compounds, including imidazoles. nih.govorientjchem.orgpnrjournal.comnih.gov This technique often leads to shorter reaction times and higher yields compared to conventional heating methods.

Catalytic Methods: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Fe3O4 nanoparticles have been employed as a reusable catalyst for the synthesis of imidazole derivatives under solvent-free conditions. researchgate.net Advances in catalytic methods for the synthesis of N-heterocycles are continually being reported. mdpi.commdpi.com

Key synthetic reactions that could be optimized for the sustainable production of this compound include the Ullmann condensation and the Buchwald-Hartwig amination, both of which are powerful methods for the formation of C-N bonds. wikipedia.orgwikipedia.org The adaptation of these reactions to greener conditions, for instance by using water as a solvent or employing more efficient and recyclable catalysts, will be a significant challenge and a key research direction.

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. researchgate.net | Reduced waste, lower cost, simplified purification. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions. nih.gov | Faster reaction rates, higher yields, improved energy efficiency. |

| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants. ias.ac.in | Ease of catalyst separation and recycling, reduced contamination of products. ias.ac.in |

Advanced Drug Delivery Systems and Nanotechnology Integration

While the therapeutic potential of this compound is yet to be fully elucidated, the broader class of imidazole-containing compounds has shown promise as anticancer agents. nih.gov A significant hurdle in cancer chemotherapy is the effective delivery of drugs to tumor tissues while minimizing systemic toxicity. Advanced drug delivery systems and nanotechnology offer promising solutions to this challenge.

The integration of this compound or its derivatives into nanocarriers could enhance their therapeutic efficacy. Imidazole-based lipids have been incorporated into liposomes to create pH-sensitive drug delivery systems that can selectively release their cargo in the acidic tumor microenvironment. rsc.org Nanoparticles functionalized with imidazolyl-moieties have also been shown to improve gene delivery efficiency. tandfonline.com

Potential nanotechnology-based delivery systems for this compound could include:

Liposomes: Encapsulation within lipid bilayers can improve drug solubility, stability, and circulation time. rsc.org

Polymeric Nanoparticles: Biodegradable polymers can be engineered to control the release of the encapsulated drug.

Micelles: Self-assembling amphiphilic molecules can encapsulate hydrophobic drugs in their core.

The development of such systems for this compound would require extensive research into formulation, characterization, and in vitro/in vivo evaluation.

| Nanodelivery System | Mechanism of Action | Potential Benefit for Imidazole-Based Drugs |

| pH-Sensitive Liposomes | Release drug in response to the lower pH of tumor environments. rsc.org | Targeted drug release, reduced systemic toxicity. rsc.org |

| Functionalized Nanoparticles | Surface modifications can improve cellular uptake and targeting. tandfonline.com | Enhanced delivery to specific cells or tissues. tandfonline.com |

| Polymer-Drug Conjugates | Covalent linkage of the drug to a polymer backbone. | Improved pharmacokinetics and biodistribution. |

Addressing Resistance Mechanisms and Evolving Biological Targets

Drug resistance is a major obstacle in the treatment of many diseases, including cancer. As research into the biological activity of this compound and its derivatives progresses, understanding and overcoming potential resistance mechanisms will be paramount.

For imidazole-based compounds that act as kinase inhibitors, resistance can arise from several mechanisms, including:

Target Gene Mutations: Alterations in the kinase domain can prevent the drug from binding effectively. mdpi.com

Gene Amplification: Overexpression of the target kinase can overwhelm the inhibitory effect of the drug. derpharmachemica.com

Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target.

Future research should focus on identifying the specific biological targets of this compound and its derivatives. This will enable the prediction and study of potential resistance mechanisms. Strategies to combat resistance could include the development of combination therapies that target multiple pathways simultaneously or the design of next-generation inhibitors that are effective against known resistance mutations.

| Resistance Mechanism | Description | Potential Counter-Strategy |

| Target Mutation | Alteration in the drug's binding site on the target protein. mdpi.com | Design of new inhibitors that can bind to the mutated target. |

| Target Overexpression | Increased production of the target protein by the cell. derpharmachemica.com | Combination therapy with agents that reduce target expression. |

| Bypass Pathway Activation | Activation of alternative signaling pathways to compensate for inhibition. | Combination therapy targeting both the primary and bypass pathways. |

Interdisciplinary Collaborations for Holistic Research Advancement

The multifaceted nature of the research required to fully explore the potential of this compound necessitates a highly interdisciplinary approach. Collaboration between chemists, biologists, material scientists, and clinicians will be essential for translating fundamental discoveries into practical applications.

Key areas for interdisciplinary collaboration include:

Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and create novel derivatives, while chemical biologists can develop assays to evaluate their biological activity and mechanism of action. nih.gov

Material Science and Engineering: Material scientists can explore the use of these compounds in novel electronic and photonic devices, collaborating with engineers to fabricate and test prototypes.

Pharmacology and Nanotechnology: Pharmacologists can assess the therapeutic potential of these compounds in preclinical models, while nanotechnology experts can develop advanced delivery systems to improve their efficacy and safety. nih.gov

Computational Chemistry and Experimental Science: Computational chemists can use modeling and simulation to predict the properties of new derivatives and guide experimental efforts, accelerating the discovery process.

Such collaborations will foster a holistic understanding of this compound and its potential, paving the way for innovative solutions in medicine, materials, and beyond.

Conclusion: Synthesis of Academic Contributions and Future Perspectives on 5 Fluoro 2 1h Imidazol 1 Yl Aniline

Summary of Key Research Findings and Methodological Advancements

Research surrounding 5-Fluoro-2-(1H-imidazol-1-yl)aniline has been predominantly application-driven, with a significant focus on its utility in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The fluorinated imidazole-aniline scaffold of this compound serves as a critical pharmacophore that can be elaborated into potent and selective therapeutic agents.

A significant application of this compound is in the synthesis of Fms-like tyrosine kinase 3 (FLT3) inhibitors. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an important therapeutic target. Patented research has demonstrated the use of this aniline (B41778) derivative as a starting material for a series of potent FLT3 inhibitors. The synthetic strategy typically involves the acylation of the aniline nitrogen with a suitable carboxylic acid or the formation of a urea (B33335) linkage, followed by further modifications.

The key research findings are summarized in the table below, highlighting the patented compounds derived from this compound and their biological targets.

| Derived Compound Class | Biological Target | Therapeutic Area | Key Synthetic Step Involving this compound |

| Substituted Benzamides | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Amide bond formation |

| Phenyl Urea Derivatives | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Urea linkage formation |

These findings underscore the importance of this compound as a foundational element in the design of targeted cancer therapies. The presence of the fluorine atom is known to enhance metabolic stability and binding affinity, while the imidazole (B134444) ring can participate in crucial hydrogen bonding interactions with the target protein.

Unanswered Questions and Persistent Challenges in the Field

Furthermore, the full scope of this intermediate's potential applications remains an open question. While its use in the synthesis of kinase inhibitors is established, its utility in creating other classes of biologically active molecules or even in materials science has not been thoroughly explored. The unique electronic properties conferred by the fluoro and imidazole groups could potentially be harnessed in the development of novel organic electronic materials, a research avenue that is currently underexplored.

Persistent challenges in working with this compound and its derivatives may include:

Regioselectivity: Subsequent reactions on the aniline ring or the imidazole moiety could lead to issues with regioselectivity, requiring careful selection of protecting groups and reaction conditions.

Scalability: The transition from laboratory-scale synthesis to industrial production can present challenges in maintaining yield and purity, which is a critical consideration for its use in pharmaceutical manufacturing.

Derivatization: A systematic exploration of the chemical space around the this compound core is needed to fully understand the structure-activity relationships of its derivatives.

Broader Impact of this compound Research on Chemical and Biomedical Sciences

The primary impact of this compound on the chemical and biomedical sciences lies in its role as an enabling tool for drug discovery. Its availability provides medicinal chemists with a versatile building block for creating libraries of novel compounds to be screened for therapeutic activity. The successful incorporation of this moiety into potent kinase inhibitors validates the rational design of enzyme inhibitors and contributes to the growing arsenal (B13267) of targeted therapies for cancer.

In the broader context of chemical sciences, the synthesis and reactions of fluorinated heterocyclic compounds like this compound drive the development of new synthetic methodologies. The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties, and the study of compounds like this contributes to a deeper understanding of fluorine chemistry.

From a biomedical perspective, the derivatives of this compound that have shown promise as FLT3 inhibitors have the potential to impact clinical practice in oncology. By providing a starting point for the development of more effective and selective drugs, research involving this compound could ultimately lead to improved outcomes for patients with diseases like AML. The continued exploration of this and similar chemical scaffolds is therefore of significant interest for the future of personalized medicine.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline, and how do reaction parameters affect yield?

Answer:

The synthesis typically involves cross-coupling reactions or nucleophilic substitution. For example:

- Suzuki-Miyaura Coupling : A palladium-catalyzed reaction between 2-bromo-5-fluoroaniline and 1H-imidazole-1-boronic acid. Key parameters include catalyst choice (e.g., PdCl₂(PPh₃)₂), base (K₂CO₃), and solvent (DMF/water mixture). A reflux temperature (~100°C) for 3 hours achieved an 87% yield in analogous aniline derivatives .

- Nucleophilic Substitution : Reacting 2-fluoro-5-nitroaniline with imidazole under basic conditions, followed by nitro-group reduction. Hydrazine hydrate and Raney nickel are effective for reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.